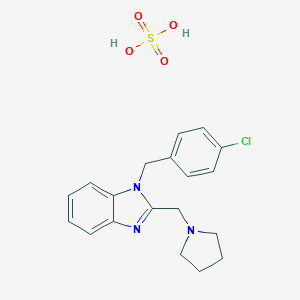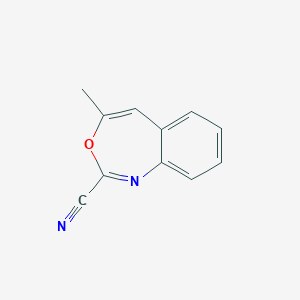
4-Methyl-3,1-benzoxazepine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as MOB-015, is a synthetic compound that belongs to the benzoxazepine class of molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,1-benzoxazepine-2-carbonitrile involves the inhibition of fungal enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile binds to and inhibits the activity of squalene epoxidase, an enzyme that catalyzes the conversion of squalene to lanosterol, a precursor of ergosterol. This leads to the depletion of ergosterol levels in fungal cells, which disrupts their membrane integrity and ultimately leads to their death.
Effets Biochimiques Et Physiologiques
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have minimal toxicity to mammalian cells, making it a promising drug candidate for the treatment of fungal infections. In vitro studies have demonstrated that 4-Methyl-3,1-benzoxazepine-2-carbonitrile has a low potential for cytotoxicity and genotoxicity, indicating that it is safe for use in humans. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a broad spectrum of antifungal activity, making it effective against a wide range of fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its high potency and broad spectrum of antifungal activity. This makes it a promising drug candidate for the treatment of fungal infections, particularly those that are resistant to existing antifungal drugs. Additionally, 4-Methyl-3,1-benzoxazepine-2-carbonitrile has minimal toxicity to mammalian cells, indicating that it is safe for use in humans.
However, one of the limitations of 4-Methyl-3,1-benzoxazepine-2-carbonitrile is its relatively low solubility in water, which can make it difficult to administer as a drug. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Orientations Futures
There are several future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-Methyl-3,1-benzoxazepine-2-carbonitrile to determine its optimal dosing regimen and potential drug interactions.
Another area of research is the investigation of 4-Methyl-3,1-benzoxazepine-2-carbonitrile as a potential drug candidate for the treatment of other fungal infections, such as those caused by Candida species. Additionally, the potential use of 4-Methyl-3,1-benzoxazepine-2-carbonitrile in combination with other antifungal drugs to enhance its efficacy and reduce the risk of drug resistance should be explored.
Conclusion
In conclusion, 4-Methyl-3,1-benzoxazepine-2-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. It has been extensively studied for its potent antifungal activity and minimal toxicity to mammalian cells. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics and to optimize its dosing regimen. The future directions for research on 4-Methyl-3,1-benzoxazepine-2-carbonitrile include the development of more efficient synthesis methods, investigation of its potential as a drug candidate for other fungal infections, and exploration of its use in combination with other antifungal drugs.
Méthodes De Synthèse
4-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-aminobenzonitrile with various reagents, including acetic anhydride, sodium methoxide, and methyl iodide. The final product is obtained through the purification of the reaction mixture using column chromatography. The synthesis method for 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
4-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of fungal infections, particularly those caused by dermatophytes. 4-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have potent antifungal activity against a wide range of dermatophyte strains, including those that are resistant to existing antifungal drugs.
Propriétés
Numéro CAS |
19062-85-2 |
|---|---|
Nom du produit |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-6-9-4-2-3-5-10(9)13-11(7-12)14-8/h2-6H,1H3 |
Clé InChI |
VSFHFEWYVFHETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
SMILES canonique |
CC1=CC2=CC=CC=C2N=C(O1)C#N |
Synonymes |
4-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



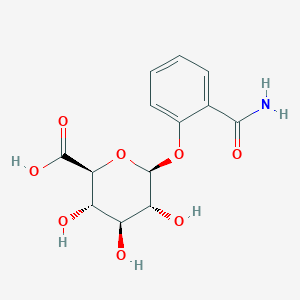
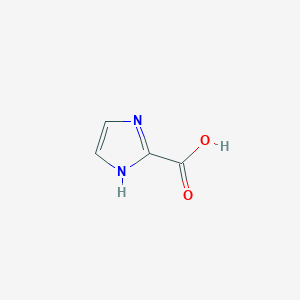
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)

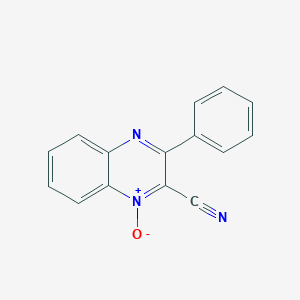






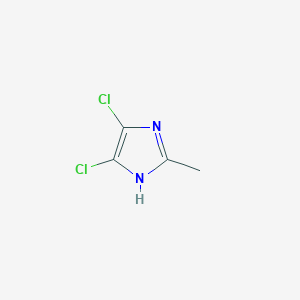
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
